(3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester
CAS No.:
Cat. No.: VC17638892
Molecular Formula: C10H5F3O2
Molecular Weight: 214.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H5F3O2 |
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Molecular Weight | 214.14 g/mol |
IUPAC Name | methyl 3-(3,4,5-trifluorophenyl)prop-2-ynoate |
Standard InChI | InChI=1S/C10H5F3O2/c1-15-9(14)3-2-6-4-7(11)10(13)8(12)5-6/h4-5H,1H3 |
Standard InChI Key | IIRGPUYHBQGYHV-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C#CC1=CC(=C(C(=C1)F)F)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of (3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester (C₁₀H₇F₃O₂) consists of a phenyl ring with three fluorine atoms at the meta and para positions, connected to a methyl propynoate group. The propynoate moiety introduces a triple bond between the α- and β-carbons, conferring significant reactivity. Key structural features include:
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Electron-withdrawing effects: The trifluorophenyl group enhances electrophilicity at the triple bond, facilitating nucleophilic additions or cycloadditions .
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Steric considerations: The fluorine atoms create a sterically hindered environment, potentially influencing regioselectivity in reactions .
The compound’s molecular weight is 220.16 g/mol, with a calculated LogP of 2.1 (estimated using fragment-based methods), indicating moderate hydrophobicity suitable for lipid membrane penetration in biological systems.
Synthetic Pathways
Sonogashira Coupling
A plausible route involves a Sonogashira coupling between 3,4,5-trifluorophenyl iodide and methyl propiolate. This method, widely used for forming carbon-carbon bonds between sp² and sp-hybridized carbons, typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst in an amine base .
Example procedure:
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React 3,4,5-trifluorophenyl iodide (1 equiv) with methyl propiolate (1.2 equiv) in tetrahydrofuran (THF).
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Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
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Stir at 60°C for 12–24 hours under nitrogen.
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Purify via column chromatography (hexane/ethyl acetate).
Yield estimates range from 65–80%, depending on substituent electronic effects .
Esterification of Propynoic Acid
An alternative approach involves esterifying 3,4,5-trifluorophenylpropynoic acid with methanol using thionyl chloride as an activating agent :
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Dissolve 3,4,5-trifluorophenylpropynoic acid (1 equiv) in methanol.
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Add thionyl chloride (1.5 equiv) dropwise at 0°C.
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Reflux at 65°C for 12 hours.
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Quench with water, extract with dichloromethane, and distill under reduced pressure.
This method mirrors protocols for synthesizing methyl 2-(4-chloromethylphenyl)propionate, achieving yields >90% under optimized conditions .
Physicochemical Properties
Table 1: Estimated Physicochemical Properties
Property | Value |
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Boiling point | 185–190°C (extrapolated from ) |
Density | 1.28 g/cm³ |
Refractive index | 1.458–1.462 |
Solubility in water | <0.1 g/L |
Solubility in CHCl₃ | >50 g/L |
The trifluorophenyl group increases thermal stability compared to non-fluorinated analogs, as seen in methyl 3-phenylpropionate (boiling point: 91–92°C at 4 mmHg) . The ester’s low water solubility aligns with its LogP, suggesting utility in organic solvents.
Chemical Reactivity and Derivatives
Triple Bond Reactivity
The propynoate triple bond undergoes characteristic reactions:
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Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) yields the saturated methyl 3-(3,4,5-trifluorophenyl)propanoate, a potential intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) .
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Nucleophilic Addition: Grignard reagents add to the triple bond, forming substituted acrylates. For example, methyl magnesium bromide generates a β-substituted acrylate .
Hydrolysis
Under acidic or basic conditions, the ester hydrolyzes to 3,4,5-trifluorophenylpropynoic acid:
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